molecular formula C7H14O2 B171799 (-)-tert-Butyl glycidyl ether CAS No. 130232-98-3

(-)-tert-Butyl glycidyl ether

Cat. No. B171799
CAS RN: 130232-98-3
M. Wt: 130.18 g/mol
InChI Key: SFJRUJUEMVAZLM-ZCFIWIBFSA-N
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Description

Butyl glycidyl ether and Allyl glycidyl ether are used in laboratory chemicals . They are known to be unreactive towards most reagents which makes them excellent reaction solvents .


Synthesis Analysis

The synthesis of symmetric glyceryl diethers from epichlorohydrin and different alcohols has been reported. Several inexpensive alkaline hydroxides were tested and total conversions of epichlorohydrin achieved .


Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .


Physical And Chemical Properties Analysis

Butyl glycidyl ether and Allyl glycidyl ether are colorless liquids with a pleasant odor. They are slightly less dense than water and insoluble in water .

Scientific Research Applications

Cytotoxicity Analysis

The compound is used in the synthesis of poly(glycerol glycidyl ether) (polyGGE) films. However, the eluent of these films has been found to impair the viability and metabolic activity of L-929 cells due to the organochloride byproducts or epichlorohydrin precursors originating from the GGE monomer . This application is crucial in understanding the cytotoxic effects of certain substances .

Surface Functionalization

Glycerol-based epoxy networks, which can be synthesized using (-)-tert-Butyl glycidyl ether, have great potential for surface functionalization. They provide anti-microbial and protein repellant function . This makes them useful in various biomedical applications .

Thermoresponsive Poly(glycidyl ether) Brushes

Thermoresponsive poly(glycidyl ether) brushes can be grafted to applied tissue culture substrates and used for the fabrication of primary human cell sheets . The self-assembly of such brushes is achieved via the directed physical adsorption and subsequent UV immobilization of block copolymers equipped with a short, photo-reactive benzophenone-based anchor block .

Biomedical Applications

Epoxy resins, a major class of thermosetting polymers, have been widely employed in a range of biomedical applications including composite coating, biosensor manufacturing, orthopedic and dental implants for fixation and osseointegration . (-)-tert-Butyl glycidyl ether plays a key role in the synthesis of these resins .

Anti-Biofouling Potential

Glycerol-based epoxy networks show great promise especially for surface functionalization to exhibit anti-biofouling potential and plasma protein resistance . This is attributed to the existence of hydroxyl groups and the polyether backbone .

Phase Transition Characteristics

The design of amphiphilic thermoresponsive block copolymers is crucial for their phase transition characteristics in solution and on surfaces . (-)-tert-Butyl glycidyl ether is used in the synthesis of these copolymers .

Mechanism of Action

Target of Action

(-)-tert-Butyl glycidyl ether, also known as tert-Butyl glycidyl ether, is primarily used in the field of polymer chemistry . Its primary targets are various monomers and polymers, where it acts as a building block in the polymerization process .

Mode of Action

The compound interacts with its targets through a process known as cationic polymerization . This involves the opening of the epoxide ring in the glycidyl ether, allowing it to react with other monomers to form polymers . The reaction can be controlled to selectively polymerize the epoxy group without affecting the double bond .

Biochemical Pathways

The polymerization of (-)-tert-Butyl glycidyl ether affects the synthesis of various polymers. For instance, it has been used in the synthesis of poly(glycerol-succinate), resulting in hyperbranched polymers with high thermal properties . The polymerization process can be influenced by various factors, including the presence of catalysts and the reaction conditions .

Result of Action

The result of (-)-tert-Butyl glycidyl ether’s action is the formation of polymers with specific properties. For example, the resulting poly(glycerol-succinate) polymers exhibit high thermal properties . The exact molecular and cellular effects would depend on the specific polymer being synthesized and its subsequent applications.

Action Environment

The action of (-)-tert-Butyl glycidyl ether can be influenced by various environmental factors. For instance, the presence of a catalyst can significantly affect the polymerization process . Additionally, factors such as temperature and pressure can also influence the reaction . Therefore, careful control of the reaction environment is crucial for achieving the desired polymerization outcomes.

Safety and Hazards

Butyl glycidyl ether and Allyl glycidyl ether are flammable liquids. They are harmful if swallowed and can cause skin irritation. They may cause an allergic skin reaction and serious eye damage. They are toxic if inhaled and may cause respiratory irritation .

Future Directions

Research studies have been focused on the development of polymers with low and high dielectric constant. Polymers having high dielectric constant can be used for applications such as film capacitors, artificial muscle, while the ones with low dielectric constants are used in the field of capacitors and dielectric materials .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRUJUEMVAZLM-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130232-98-3
Record name tert-Butyl glycidyl ether, (-)-
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Record name (2R)-2-(tert-Butoxymethyl)oxirane
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Record name TERT-BUTYL GLYCIDYL ETHER, (-)-
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 14, 3-tert-butoxy-1-chloro-2-propyl 2-chloroethyl carbonate (from the reaction of 3-tert-butoxy-1-chloro-2-propanol with 2-chloroethyl chloroformate) is heated in the presence of tetrabutylphosphonium bromide to produce tert-butyl glycidyl ether and ethylene dichloride as the principal reaction products.
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Synthesis routes and methods II

Procedure details

In a 500 ml round bottomed flask equipped with thermometer and a magnetic stirrer and an ice bath 6.04 g (1R,2R)-(−)-1,2-cyclohexanediamino-N,N′-bis-(3,5-di-t-butylsalicylidene) cobalt (II) (10 mmol; Strem Chemicals) and 260.38 g rac tert-butyl glycidyl ether (2000 mmol) and 2.40 g acetic acid (40 mmol) and 20 ml THF (tetrahydrofurane) were cooled under stirring to 0° C. and 19.82 g deionized water (1100 mmol) were added all at once. The dark red reaction mixture was stirred under an air atmosphere for 0.5 h at 0° C. and for 23 h at RT. Vacuum distillation over a column filled with “Fenske” glass rings (20×2 cm column; “Fenske” glass rings Ø≅4 mm) afforded 113.2 g (43.5%) (S)-tert-butyl glycidyl ether (S)-1 as colorless liquid, b.p. 84-86° C./100 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tBGE?

A1: The molecular formula of tBGE is C₇H₁₄O₂ and its molecular weight is 130.186 g/mol.

Q2: How is the structure of tBGE typically characterized?

A2: tBGE is commonly characterized using spectroscopic techniques such as Gas Chromatography (GC) [, ], Gas Chromatography-Mass Spectrometry (GC-MS) [], and Fourier-Transform Infrared Spectroscopy (FT-IR) [].

Q3: Is tBGE compatible with other materials?

A3: tBGE demonstrates compatibility with various polymers. It is frequently copolymerized with other monomers like ethylene carbonate (EC) [], allyl glycidyl ether (AGE) [, , , , , , ], ethoxyethyl glycidyl ether (EEGE) [, , , , , , ], furfuryl glycidyl ether (FGE) [], and 1,2-epoxybutane [].

Q4: Does tBGE exhibit catalytic properties?

A4: The provided research focuses on tBGE as a building block for polymer synthesis rather than a catalyst. It is primarily used as a monomer in various polymerization reactions.

Q5: Has computational chemistry been used to study tBGE?

A5: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of zwitterionic ring expansion polymerization of tBGE with tris(pentafluorophenyl)borane (B(C₆F₅)₃) []. These calculations helped understand the formation of zwitterionic intermediates and transfer reactions during polymerization.

Q6: How do structural modifications of tBGE affect its reactivity?

A6: The tert-butyl group in tBGE plays a crucial role in its reactivity. For instance, it can be selectively deprotected to introduce hydroxyl functionalities [, , ]. Additionally, copolymerization with monomers carrying different functional groups (e.g., allyl, ethoxyethyl) allows for further modification and tuning of polymer properties [, , , , , ].

Q7: Are there specific formulation strategies for tBGE?

A7: The provided research primarily focuses on the synthesis and polymerization of tBGE, and does not delve into specific formulation strategies for this compound.

Q8: What are the safety regulations associated with tBGE?

A8: While specific SHE regulations are not discussed in the research, standard safety protocols for handling chemicals should be followed when working with tBGE. Always refer to the Safety Data Sheet (SDS) for detailed safety information.

Q9: Is there information available on the pharmacokinetic properties of tBGE?

A9: The provided research does not cover the pharmacokinetic or pharmacodynamic properties of tBGE, as its focus lies in its application as a building block for polymer synthesis.

Q10: Has tBGE been studied in biological systems?

A10: While tBGE itself is not the focus of biological studies in the provided research, polymers derived from tBGE, such as poly(ester-alt-glycerol), have been investigated for biodegradability []. Additionally, polyglycidol-based surfactants synthesized using tBGE have shown potential for use in drug delivery systems due to their biocompatibility and ability to stabilize nanocarriers [].

Q11: Is there any information about resistance mechanisms related to tBGE?

A11: The concept of resistance is not applicable to tBGE in this context, as the provided research focuses on its use as a chemical building block for polymer synthesis, not as a therapeutic agent.

Q12: What is known about the toxicity of tBGE?

A12: The research provided does not contain specific information on the toxicity of tBGE. Standard safety practices and consultation with the SDS should be followed when handling this compound.

Q13: Are there any alternatives to tBGE in polymer synthesis?

A13: Depending on the desired polymer properties, several alternatives to tBGE can be considered. These include:

  • Other glycidyl ethers: Allyl glycidyl ether (AGE) and ethoxyethyl glycidyl ether (EEGE) are frequently used alternatives, offering different functionalities and reactivity [, , , , , , , , ].
  • Epoxides: Cyclohexene oxide, 3,4-epoxytetrahydrofuran, and 1,4-dihydronaphthalene oxide have been explored as co-monomers with tBGE in the synthesis of chiral polyesters [].
  • Lactones: γ-Thiobutyrolactone has been copolymerized with tBGE to produce functional poly(ester-alt-sulfide)s [].

Q14: How is waste containing tBGE managed?

A14: Specific waste management procedures for tBGE are not covered in the provided research. Always adhere to local regulations and best practices for chemical waste disposal.

Q15: What resources are important for tBGE research?

A15: Key resources for tBGE research include:

  • Controlled polymerization techniques: Techniques like anionic ring-opening polymerization (AROP) are essential for controlling the molecular weight and architecture of tBGE-based polymers [, , , , ].
  • Characterization tools: Spectroscopic methods like NMR, GC, GC-MS, and FT-IR are crucial for analyzing the structure and composition of tBGE-based polymers [, , , , , , , , ].
  • Computational resources: DFT calculations and molecular modeling can provide valuable insights into polymerization mechanisms and polymer properties [].

Q16: What are some historical milestones in tBGE research?

A16: While specific historical milestones are not outlined in the provided research, the development of controlled polymerization techniques, like AROP, has significantly advanced the synthesis of well-defined tBGE-based polymers [, , , , ]. This has enabled the creation of materials with tailored architectures and properties, broadening the scope of tBGE's applications.

Q17: What are some emerging cross-disciplinary applications of tBGE-based polymers?

A17: While not extensively discussed in the provided research, tBGE-based polymers, particularly polyglycidol and its derivatives, hold promise in various fields:

  • Drug delivery: Polyglycidol-based surfactants exhibit potential as stabilizers for nanocarriers in drug delivery applications due to their biocompatibility [].
  • Biomaterials: The biodegradability of certain poly(ester-alt-glycerol) copolymers derived from tBGE makes them attractive for biomedical applications [].
  • Nanotechnology: The ability to precisely control the size and functionality of tBGE-based polymers makes them suitable for creating nanostructured materials [, , ].

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